ethyl 4-[9-(5-bromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate
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Overview
Description
ETHYL 4-[9-(5-BROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[9-(5-BROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the acridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and ketones.
Introduction of the bromine and methoxy groups: This step involves electrophilic aromatic substitution reactions to introduce the bromine and methoxy groups onto the phenyl ring.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[9-(5-BROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 4-[9-(5-BROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[9-(5-BROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler ester with similar bromine and benzoate functionalities.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Another brominated ester with a different heterocyclic core.
Indole derivatives: Compounds with a similar aromatic structure and potential biological activity.
Uniqueness
ETHYL 4-[9-(5-BROMO-2-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE is unique due to its complex structure, which combines multiple functional groups and a rigid acridine core. This complexity can confer specific properties and reactivity that are not found in simpler compounds.
Properties
Molecular Formula |
C33H36BrNO5 |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
ethyl 4-[9-(5-bromo-2-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]benzoate |
InChI |
InChI=1S/C33H36BrNO5/c1-7-40-31(38)19-8-11-21(12-9-19)35-23-15-32(2,3)17-25(36)29(23)28(22-14-20(34)10-13-27(22)39-6)30-24(35)16-33(4,5)18-26(30)37/h8-14,28H,7,15-18H2,1-6H3 |
InChI Key |
QTLLWAXWYJGRMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=C(C=CC(=C5)Br)OC)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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